6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole
Overview
Description
“6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole” is a chemical compound with the CAS Number: 7120-14-1 . It has a molecular weight of 245.26 . This compound is a solid in physical form .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazole derivatives has been reported in the literature . A method was developed for the synthesis of 2,6-disubstituted-imidazo[2,1-b][1,3,4]thiadiazoles under microwave activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . All reactions demonstrated the benefits of microwave reactions: convenient operation, short reaction time, and good yields .Molecular Structure Analysis
The molecular structure of “6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole” can be represented by the linear formula C11H7N3O2S . The InChI Code for this compound is 1S/C11H7N3O2S/c15-14(16)9-3-1-8(2-4-9)10-7-13-5-6-17-11(13)12-10/h1-7H .Scientific Research Applications
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Antimycobacterial Agents
- Field: Pharmaceutical Sciences
- Application: The compound has been used in the design and synthesis of new antimycobacterial agents .
- Method: The compound was synthesized and combined with piperazine and various 1,2,3 triazoles .
- Results: The most active derivative carrying a 4-nitro phenyl moiety displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis .
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Anticancer Activity
- Field: Medicinal Chemistry
- Application: The compound has been used in the development of new derivatives that exhibit diverse pharmacological activities .
- Method: A new library of derivatives containing an isoxazole ring linked to C3 through a p-phenylene spacer was designed and synthesized .
- Results: The derivatives were tested for their in vitro anticancer activity against four human cancer cell lines .
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Antibacterial Agents
- Field: Pharmaceutical Sciences
- Application: Certain compounds incorporating the imidazo[2,1-b]-1,3,4-thiadiazole moiety are used as antibacterial agents .
- Method & Results: Specific details about the methods of application or experimental procedures, and the results or outcomes obtained are not provided in the source .
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Anti-inflammatory Agents
- Field: Pharmaceutical Sciences
- Application: Some imidazo[2,1-b][1,3,4]thiadiazole derivatives have been reported to possess anti-inflammatory properties .
- Method & Results: Specific details about the methods of application or experimental procedures, and the results or outcomes obtained are not provided in the source .
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Cardiotonic Agents
- Field: Pharmaceutical Sciences
- Application: Some imidazo[2,1-b][1,3,4]thiadiazole derivatives have been reported to possess cardiotonic properties .
- Method & Results: Specific details about the methods of application or experimental procedures, and the results or outcomes obtained are not provided in the source .
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Diuretic Agents
- Field: Pharmaceutical Sciences
- Application: Some imidazo[2,1-b][1,3,4]thiadiazole derivatives have been reported to possess diuretic properties .
- Method & Results: Specific details about the methods of application or experimental procedures, and the results or outcomes obtained are not provided in the source .
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Oxidation Inhibitors
- Field: Chemical Engineering
- Application: Some thiadiazole derivatives, which include “6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole”, are used as oxidation inhibitors .
- Method & Results: Specific details about the methods of application or experimental procedures, and the results or outcomes obtained are not provided in the source .
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Cyanine Dyes
- Field: Chemical Engineering
- Application: Some thiadiazole derivatives, which include “6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole”, are used in the manufacture of cyanine dyes .
- Method & Results: Specific details about the methods of application or experimental procedures, and the results or outcomes obtained are not provided in the source .
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Metal Chelating Agents
- Field: Chemical Engineering
- Application: Some thiadiazole derivatives, which include “6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole”, are used as metal chelating agents .
- Method & Results: Specific details about the methods of application or experimental procedures, and the results or outcomes obtained are not provided in the source .
- Field: Agricultural Sciences
- Application: Certain compounds incorporating the imidazo[2,1-b]-1,3,4-thiadiazole moiety are used as herbicidal agents .
- Method & Results: Specific details about the methods of application or experimental procedures, and the results or outcomes obtained are not provided in the source .
- Field: Chemical Engineering
- Application: Certain compounds incorporating the imidazo[2,1-b]-1,3,4-thiadiazole moiety are used in the manufacture of dyes .
- Method & Results: Specific details about the methods of application or experimental procedures, and the results or outcomes obtained are not provided in the source .
- Field: Pharmaceutical Sciences
- Application: A lot of work has been done on thiazole ring to find new compounds related to this scaffold to act as antioxidant .
- Method & Results: Specific details about the methods of application or experimental procedures, and the results or outcomes obtained are not provided in the source .
Safety And Hazards
Future Directions
The future directions for research on “6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole” and related compounds could involve further exploration of their anticancer activities . Additionally, the development of more efficient synthesis methods and the investigation of other potential biological activities could also be areas of interest.
properties
IUPAC Name |
6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c15-14(16)9-3-1-8(2-4-9)10-7-13-5-6-17-11(13)12-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLETUFGLJXMETA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CSC3=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70310769 | |
Record name | 6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70310769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole | |
CAS RN |
7120-14-1 | |
Record name | 7120-14-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231625 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70310769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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